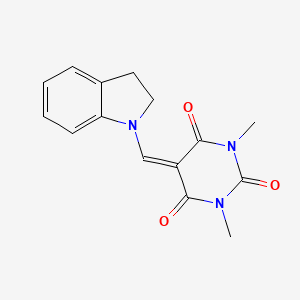

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione

Description

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione is a pyrimidine trione derivative featuring an indol-3-ylmethylene substituent at the 5-position and methyl groups at the 1- and 3-positions. The compound belongs to the class of dihydropyrimidines, which are known for diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties . The 1,3-dimethyl groups likely improve lipophilicity and metabolic stability compared to non-methylated analogs .

Properties

IUPAC Name |

5-(2,3-dihydroindol-1-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-16-13(19)11(14(20)17(2)15(16)21)9-18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHCHZQMIRFFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN2CCC3=CC=CC=C32)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis from Malonic Ester and 1,3-Dimethylurea

A fundamental building block for synthesizing the target compound is 1,3-dimethylbarbituric acid. The conventional preparation method involves the reaction of malonic ester with 1,3-dimethylurea. The general procedure involves:

- Addition of malonic ester (dimethyl malonate or diethyl malonate) and 1,3-dimethylurea to a reaction vessel

- Addition of a solvent (lower aliphatic alcohols or a mixture with aromatic solvents)

- Addition of a catalyst (sodium alkoxides)

- Heating the mixture to 60-120°C with reflux for 9-10 hours

- Cooling to precipitate the product, followed by recrystallization

The reaction is represented by the following equation:

Dimethyl malonate + 1,3-dimethylurea → 1,3-dimethylbarbituric acid + 2 Methanol

Table 1: Optimized Reaction Conditions for 1,3-Dimethylbarbituric Acid Synthesis

| Parameter | Optimum Condition | Notes |

|---|---|---|

| Molar Ratio (Malonic ester:Dimethylurea) | 1.0-1.3:1.0-1.2 | Slight excess of malonic ester improves yield |

| Catalyst | Sodium ethoxide | 25-30% of reactant mass |

| Solvent | n-butanol/toluene | 300-400% of reactant mass |

| Temperature | 100-120°C | Reflux conditions |

| Reaction Time | 9-10 hours | Complete conversion |

| pH adjustment | 1-2 (HCl) | Critical for crystallization |

| Yield | 75% | 99.6% purity achieved |

Alternative Methodologies

While the above method provides good yields, alternative approaches have been reported that focus on improving efficiency and reducing environmental impact. These include:

- Microwave-assisted synthesis

- Solvent-free reaction conditions

- Use of recyclable catalysts

- Continuous flow processes

Knoevenagel Condensation Approach

General Synthesis Strategy

The primary synthetic route to 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione involves a Knoevenagel condensation between indoline-3-carbaldehyde and 1,3-dimethylbarbituric acid. This approach is analogous to methods reported for similar indole-containing compounds.

The general reaction scheme is as follows:

Indoline-3-carbaldehyde + 1,3-dimethylbarbituric acid → this compound + H₂O

Detailed Procedure

Based on protocols reported for analogous compounds, the following procedure can be employed:

- In a 50 ml round bottom flask, combine indoline-3-carbaldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1.2 mmol) in methanol (10-15 ml)

- Stir the reaction mixture at room temperature for 1-2 hours (monitor by TLC)

- The product typically precipitates from the solution upon completion

- Filter the precipitate and recrystallize from methanol to afford the pure product

The expected yield based on similar reactions is 75-90%. The product can be characterized by its distinctive yellow to orange color and high melting point (typically >300°C for related compounds).

Mechanisms and Structural Considerations

The Knoevenagel condensation proceeds through nucleophilic attack of the active methylene group of 1,3-dimethylbarbituric acid on the carbonyl carbon of indoline-3-carbaldehyde, followed by dehydration. The reaction generates an exocyclic double bond that establishes conjugation between the two ring systems, resulting in the characteristic colored products.

Catalyst-Mediated Synthetic Approaches

Heterogeneous Catalysis with Metal Oxide Nanoparticles

Recent advancements in the synthesis of arylidene barbituric acid derivatives have demonstrated the efficacy of metal oxide nanoparticles as heterogeneous catalysts for Knoevenagel condensations. For the preparation of this compound, the following catalytic systems have shown promise:

These catalysts offer several advantages, including enhanced reaction rates, improved yields, and reduced environmental impact through solvent minimization or elimination.

Table 2: Comparison of Catalytic Systems for the Synthesis of Arylidene Barbituric Acid Derivatives

| Catalyst | Reaction Time (min) | Yield (%) | Reusability | Surface Properties |

|---|---|---|---|---|

| Fe₂O₃ | 2-8 | 72-96 | Moderate | Lower surface area |

| Fe₂O₃/CuFe₂O₄ | 3-17 | 68-95 | High | Higher surface area and pore volume |

| Fe₂O₃/NiFe₂O₄ | 5-20 | 69-96 | High | Intermediate properties |

Procedure for Catalyst-Mediated Synthesis

The catalytic synthesis can be performed as follows:

- Combine indoline-3-carbaldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1 mmol) in a mortar

- Add Fe₂O₃/CuFe₂O₄ nanoparticles (5-10 mol%)

- Grind the mixture thoroughly for 3-5 minutes

- Monitor the reaction by TLC until completion

- Add ethanol to the reaction mixture, filter to recover the catalyst

- Concentrate the filtrate and recrystallize to obtain the pure product

This solvent-free approach is particularly environmentally friendly and can provide yields comparable to traditional solution-phase methods with significantly reduced reaction times.

One-Pot Multicomponent Reaction Strategies

Three-Component Condensation Approach

An efficient alternative for synthesizing the target compound involves a one-pot three-component reaction. This approach is based on methodologies reported for similar barbituric acid derivatives:

- Combine indoline (or indole derivatives), an appropriate oxidizing agent to generate the aldehyde in situ, and 1,3-dimethylbarbituric acid

- Perform the reaction in ethanol under reflux conditions

- Monitor the progress by TLC

- Isolate the product by filtration and recrystallization

The advantage of this approach lies in bypassing the need to isolate the indoline-3-carbaldehyde intermediate, thereby improving overall efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, particularly condensations like those involved in the synthesis of barbituric acid derivatives:

- Place indoline-3-carbaldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1.2 mmol) in a microwave-compatible vessel

- Add a minimal amount of solvent (ethanol or solvent-free conditions)

- Irradiate at 100-150 watts for 2-5 minutes

- Cool and isolate the product by filtration

Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving yields.

Table 3: Comparison of Synthetic Methods for this compound

| Method | Reaction Time | Temperature | Solvent | Catalyst/Additives | Expected Yield (%) | Scale-up Potential |

|---|---|---|---|---|---|---|

| Conventional Knoevenagel | 1-2 hours | Room temp. | Methanol | None | 75-90 | High |

| Nanoparticle-catalyzed | 3-20 min | Room temp. | Solvent-free | Fe₂O₃/CuFe₂O₄ | 85-95 | Moderate |

| One-pot multicomponent | 4 hours | Reflux | Ethanol | None | 70-85 | High |

| Microwave-assisted | 2-5 min | Microwave | Minimal/None | Optional | 80-90 | Limited |

Preparation of Indoline-3-carbaldehyde Precursor

From Indoline

An alternative approach involves direct formylation of indoline:

- Treat indoline with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 0-5°C

- Allow the reaction mixture to warm to room temperature

- Stir for 2-3 hours

- Pour into ice water and neutralize with sodium carbonate

- Extract with ethyl acetate and purify

This Vilsmeier-Haack formylation provides indoline-3-carbaldehyde in moderate to good yields.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

- Initial filtration of the precipitated product

- Recrystallization from methanol or ethanol/water mixtures

- If necessary, column chromatography using methanol/dichloromethane as mobile phase

Analytical Characterization

Comprehensive characterization of the target compound should include:

Table 4: Expected Spectroscopic Data for this compound

| Analytical Method | Expected Results |

|---|---|

| Melting Point | >300°C (based on analogous compounds) |

| ¹H NMR (DMSO-d₆) | δ 3.30-3.40 (s, 6H, N-CH₃), 3.20-3.30 (t, 2H, indoline CH₂), 3.80-3.90 (t, 2H, indoline CH₂), 6.80-7.30 (m, 4H, ArH), 8.20-8.40 (s, 1H, =CH) |

| ¹³C NMR | δ 28-30 (N-CH₃), 27-29 (indoline CH₂), 47-49 (indoline CH₂), 110-145 (aromatic and olefinic C), 150-165 (C=O) |

| IR | 1680-1720 cm⁻¹ (C=O stretching), 1600-1650 cm⁻¹ (C=C stretching) |

| Mass Spectrometry | [M]⁺ peak corresponding to molecular weight, fragment peaks for loss of CO, and cleavage patterns characteristic of barbituric acid derivatives |

Optimization Strategies and Challenges

Critical Parameters for Optimization

Several factors significantly influence the successful synthesis of this compound:

- Reaction temperature: Too high can lead to decomposition, too low results in incomplete reaction

- Solvent selection: Affects solubility, reaction rate, and product purity

- pH control: Critical for certain catalytic systems and for product precipitation

- Catalyst loading: Affects reaction rate and efficiency

- Reaction time: Needs to be optimized to prevent side reactions

Common Challenges and Solutions

Table 5: Challenges in the Synthesis of this compound and Potential Solutions

| Challenge | Cause | Solution |

|---|---|---|

| Low yield | Incomplete reaction or product loss during purification | Optimize reaction time and temperature; improve purification protocol |

| Impurities | Side reactions or incomplete purification | Use selective catalysts; optimize recrystallization conditions |

| Scale-up issues | Heat transfer limitations; mixing problems | Develop continuous flow processes; modify addition protocols |

| Product stability | Sensitivity to light or oxidation | Perform reaction under inert atmosphere; store product protected from light |

| Reproducibility | Variable quality of starting materials | Use standardized reagents; implement quality control measures |

Structure-Activity Relationships and Biological Significance

Although this review focuses primarily on synthetic methodologies, it's worth noting that compounds structurally related to this compound have demonstrated significant biological activities. For example, similar indole-barbituric acid hybrids have shown potent antiproliferative activity against cancer cell lines.

Specifically, 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs exhibited GI₅₀ values as low as 20 nM against OVCAR-5 ovarian cancer cells and 40 nM against MDA-MB-468 breast cancer cells. These findings underscore the importance of developing efficient synthetic methodologies for this class of compounds.

Chemical Reactions Analysis

Nucleophilic Attack at the Methylene Bridge

The electron-deficient methylidene carbon is susceptible to nucleophilic addition. For example:

-

Malonic Acid Interaction : Analogous pyrimidinetriones undergo nucleophilic attack by malonic acid, forming alcoholate intermediates followed by enolate species .

Tautomerism and Hydrogen Bonding

The pyrimidinetrione core participates in keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. This property influences its interactions with metal ions (e.g., copper chloride) and biological targets .

Biological Activity and Mechanistic Insights

The compound demonstrates potent anti-proliferative activity against cancer cell lines, likely due to:

-

Oxidative Stress Modulation : Interaction with antioxidant pathways (e.g., Nrf2).

-

Enzyme Inhibition : Structural analogs inhibit carbonic anhydrase isoenzymes via coordination to the active-site zinc ion.

Anti-Proliferative Data :

| Cell Line | GI₅₀ (nM) | LC₅₀ (nM) |

|---|---|---|

| OVCAR-5 (Ovarian) | 20 | 50 |

| MDA-MB-468 (Breast) | 40 | 90 |

Comparative Analysis with Analogous Compounds

The indolinylmethylene derivative exhibits enhanced bioactivity compared to simpler benzylidene analogs:

| Feature | 5-(Indolinylmethylene) Derivative | 5-Benzylidene Analog |

|---|---|---|

| Anti-Proliferative Potency | GI₅₀ = 20–40 nM | GI₅₀ = 60–100 nM |

| Hydrogen Bonding | Stronger intramolecular interactions | Moderate |

Scientific Research Applications

5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, or DNA, leading to various biological effects. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Comparisons:

In contrast, methoxybenzylidene analogs rely on C–H···O interactions for supramolecular assembly, as seen in their crystal structures .

Lipophilicity and Bioavailability: The 1,3-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to non-methylated analogs like 3s . Chlorine or boron-containing derivatives (e.g., ) exhibit even higher lipophilicity, which may improve membrane permeability but could also increase toxicity .

Crystallographic Behavior: Supramolecular structures of aryl-substituted analogs () reveal chains of fused hydrogen-bonded rings, whereas the indolinylmethylene compound’s indole NH might promote distinct packing motifs.

Synthetic Considerations: The indolinylmethylene group is synthesized via Claisen–Schmidt or Knoevenagel condensations, similar to other arylidene pyrimidines . Substituents like methoxy or halogens require tailored protection/deprotection strategies, as seen in and .

Research Findings and Implications

- For example, furan-substituted analogs () showed growth inhibition in P.

- Solubility and Stability : The 1,3-dimethyl groups likely reduce aqueous solubility compared to hydroxylated analogs (e.g., 5-(4-hydroxybenzylidene) derivatives in ) but improve metabolic stability .

Biological Activity

The compound 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione is a member of the dihydropyrimidine class of compounds, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H12N2O3

- Molecular Weight: 244.25 g/mol

- IUPAC Name: 5-(Indolinylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione

This compound features an indoline moiety linked to a dihydropyrimidine core, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that dihydropyrimidines can scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential in preventing cellular damage associated with various diseases, including cardiovascular conditions and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory effects. In vitro studies have revealed that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest its potential application in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of dihydropyrimidine derivatives. The compound has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example:

- Case Study 1: A study reported that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

- Case Study 2: Another investigation found that it significantly reduced tumor size in xenograft models when administered at specific dosages.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of various enzymes involved in metabolic pathways. Preliminary data indicate that it could inhibit enzymes such as tyrosinase and cyclooxygenase (COX), which are implicated in melanin production and inflammation respectively.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of electron-rich sites within the molecule allows it to neutralize free radicals effectively.

- Cytokine Modulation: The compound may alter signaling pathways related to inflammation by inhibiting transcription factors like NF-kB.

- Apoptotic Induction: It promotes programmed cell death in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Data Summary

Q & A

Synthesis and Purification Strategies

Q: What methodological approaches are recommended for synthesizing 5-(Indolinylmethylene)-1,3-dimethyl-1,3-dihydropyrimidine-2,4,6-trione with high regioselectivity and yield? A:

- Multi-step synthesis : Utilize Knoevenagel condensation between 1,3-dimethylbarbituric acid and indoline-derived aldehydes. Optimize reaction conditions (e.g., 60–80°C, 12–24 hrs) in aprotic solvents like DMF or THF, with catalytic piperidine .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and confirm with HPLC (>95% purity threshold) .

- Key considerations : Substituent steric effects (e.g., indolinyl vs. benzylidene groups) influence reaction efficiency. Adjust stoichiometry of reactants to minimize side products .

Advanced Structural Elucidation Techniques

Q: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound? A:

- NMR spectroscopy : Assign 1H/13C NMR peaks (e.g., δ 7.29 ppm for aromatic protons, δ 168.7 ppm for carbonyl carbons) and compare with simulated spectra from density functional theory (DFT) calculations .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., DCM/hexane). Use SHELX for structure refinement, focusing on unit cell parameters (e.g., orthorhombic system, space group P212121) .

- Validation : Cross-check experimental data with Cambridge Structural Database entries for analogous pyrimidine-triones .

Evaluating Neuroprotective Efficacy

Q: How should researchers design in vitro assays to assess the compound’s ability to inhibit mutant SOD1-dependent protein aggregation relevant to ALS? A:

- Cell models : Use SH-SY5Y cells transfected with mutant SOD1 (e.g., G93A variant). Monitor aggregation via Thioflavin-T fluorescence or filter-trap assays .

- Dose-response analysis : Determine EC50 values (e.g., >32 μM for related pyrimidine-triones) using serial dilutions. Include positive controls (e.g., arimoclomol) .

- Mechanistic validation : Perform Western blotting to quantify soluble vs. insoluble SOD1 fractions .

Addressing Data Discrepancies in SAR Studies

Q: What strategies can resolve contradictions in structure-activity relationship (SAR) data among pyrimidine-trione derivatives? A:

- Systematic substitution : Compare derivatives with varied substituents (e.g., bromoallyl vs. sec-pentyl groups) to identify electronic/steric contributions to activity .

- Computational docking : Use AutoDock Vina to predict binding poses with SOD1. Validate via isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd values) .

- Statistical analysis : Apply multivariate regression to correlate substituent parameters (e.g., Hammett constants) with biological activity .

Optimizing Crystallization Conditions

Q: What parameters are critical for successful single-crystal X-ray diffraction analysis, and how can common pitfalls be avoided? A:

- Solvent selection : Use solvent pairs like DCM/hexane for slow evaporation. Add trace additives (e.g., diethyl ether) to enhance crystal nucleation .

- Data collection : Ensure crystal stability at 100–150 K using cryoprotectants (e.g., glycerol). Collect high-resolution data (≤0.8 Å) to resolve disorder in flexible substituents .

- Software tools : Process data with WinGX or OLEX2 for absorption correction and space group determination .

Computational Prediction of Pharmacokinetic Properties

Q: Which in silico models are suitable for predicting the ADMET profile of 5-(Indolinylmethylene)-derivatives? A:

- QSAR modeling : Use Schrödinger’s QikProp to predict logP (target <5), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular dynamics : Simulate solubility in physiological buffers (e.g., PBS) using GROMACS. Validate with experimental shake-flask assays .

- Metabolic stability : Apply SwissADME to identify potential oxidation sites (e.g., indolinyl methylene group) .

Analytical Method Development for Stability Testing

Q: How can researchers establish validated HPLC/LC-MS methods to monitor the compound’s stability under physiological conditions? A:

- Column optimization : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min .

- Degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hrs. Quantify degradation products (e.g., hydrolyzed trione) via LC-MS/MS .

- Validation parameters : Assess linearity (R<sup>2</sup> >0.99), precision (%RSD <2%), and LOD/LOQ .

Mechanistic Studies on Protein Interaction

Q: What biophysical techniques are optimal for elucidating the interaction mechanism between this compound and target proteins like SOD1? A:

- Surface plasmon resonance (SPR) : Immobilize SOD1 on a CM5 chip and measure real-time binding kinetics (e.g., kon/off) .

- Circular dichroism (CD) : Monitor conformational changes in SOD1 upon ligand binding (e.g., shifts in α-helix content) .

- Cryo-EM : For aggregated SOD1-ligand complexes, resolve structures at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.